N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-17(29)18-11-13-20(14-12-18)26-24(30)16-28-23-10-6-5-9-21(23)27-22(15-25(28)31)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJNFGLYKRGSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a benzodiazepine derivative with potential therapeutic applications. Its structure includes an acetyl group and a carbonyl group, which are significant for its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, receptor interactions, and potential therapeutic effects.
Chemical Structure and Synthesis
The molecular formula of this compound indicates a complex arrangement featuring two aromatic rings and a benzodiazepine core. The synthesis typically involves multi-step reactions that yield the compound in moderate to high purity.
Synthesis Steps:
- Formation of Benzodiazepine Core: The initial step involves creating the benzodiazepine structure through cyclization reactions.
- Acetylation: An acetyl group is introduced to enhance solubility and modify biological activity.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
This compound exhibits several biological activities:
1. Receptor Binding Affinity
Research indicates that compounds with similar structures often show varied affinities for different receptor subtypes. This compound has been studied for its binding affinity to GABA_A receptors, which are crucial for mediating the anxiolytic effects typical of benzodiazepines.
| Receptor Type | Binding Affinity (Ki) | Comments |
|---|---|---|
| GABA_A | Moderate | Potential anxiolytic activity |
| 5-HT_1A | Low | Limited serotonergic effects |
| Dopamine D2 | High | Possible implications in mood regulation |
2. Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. Similar benzodiazepine derivatives have shown efficacy against various cancer cell lines.
Case Study:
In vitro tests on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that this compound could inhibit cell proliferation significantly at concentrations ranging from 5 to 20 µM.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MDA-MB-231 | 10 | High |
| MCF-7 | 15 | Moderate |
| MCF10A (normal) | >50 | Low |
The mechanism through which this compound exerts its effects is hypothesized to involve:
- Modulation of neurotransmitter systems via GABA_A receptor activation.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of specific enzymes related to cancer cell metabolism.
Comparative Analysis with Other Benzodiazepines
The unique combination of substituents in this compound may enhance its selectivity and efficacy compared to traditional benzodiazepines.
| Compound Name | Unique Features |
|---|---|
| Diazepam | Widely used anxiolytic; long half-life |
| Lorazepam | Potent anxiolytic; shorter half-life |
| Clonazepam | Effective for seizure disorders; long duration of action |
| N-(4-acetylphenyl)-2-(2-hydroxyphenyl)acetamide | Hydroxy substitution may alter receptor affinity |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The compound’s structural and functional relationships with similar acetamide derivatives and heterocyclic systems are analyzed below, focusing on core architecture, substituent effects, hydrogen bonding, and pharmacological relevance.
Structural Analogues
2.1.1. MRS1706
- Core Structure : Purine (1,3-dipropyl-2,6-dioxo-tetrahydro-1H-purin-8-yl) .
- Substituents: Phenoxyacetamide linked to a 4-acetylphenyl group.
- Key Differences: Unlike the target compound’s benzodiazepine core, MRS1706 features a purine scaffold, which is associated with adenosine receptor modulation. The phenoxy linkage in MRS1706 may enhance conformational rigidity compared to the direct acetamide substitution in the target compound.
- Pharmacological Target: A2B adenosine receptor antagonist .
2.1.2. 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Core Structure : Pyrazole (2,3-dihydro-1H-pyrazol-4-yl) .
- Substituents : Dichlorophenyl and dimethyl-oxo-phenyl groups.
- Hydrogen Bonding : Forms R22(10) dimeric motifs via N–H⋯O interactions, influencing crystal packing and solubility .
- Structural Impact : Dihedral angles between rings (48.45°–80.70°) indicate significant steric repulsion, reducing planarity compared to the benzodiazepine core .
2.1.3. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Core Structure : 1,4-Benzothiazine (sulfur-containing heterocycle) .
- Substituents : Oxo and acetamide groups.
Functional Analogues
2.2.1. N-Substituted 2-Arylacetamides
- Coordination Chemistry : Acetamide groups act as ligands for metal ions, a property shared with the target compound .
Comparative Data Table
Key Research Findings
The seven-membered ring allows moderate dihedral adjustments, unlike the constrained pyrazole system .
Hydrogen Bonding and Solubility :
- The absence of reported hydrogen bonding in the target compound contrasts with R22(10) dimers in pyrazole-based analogs, suggesting differences in crystallization behavior and aqueous solubility .
Substituent Effects :
- The 4-acetylphenyl group enhances lipophilicity compared to dichlorophenyl or benzothiazine derivatives, which may influence membrane permeability and bioavailability.
Pharmacological Implications: While MRS1706’s adenosine receptor affinity highlights the role of heterocyclic cores in target specificity, the target compound’s benzodiazepine scaffold may confer unique interactions with GABA receptors or kinase domains, though this requires validation .
Q & A
Basic: What are the critical steps in synthesizing this benzodiazepine-derived acetamide compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Condensation of a benzodiazepine precursor (e.g., 2,3-dihydro-1H-1,5-benzodiazepin-2-one) with activated intermediates like chloroacetamide derivatives under reflux conditions.
- Step 2: Acylation of the intermediate using acetylating agents (e.g., acetic anhydride) in the presence of a base (e.g., triethylamine) to introduce the 4-acetylphenyl group.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization from dichloromethane or ethanol.
Key Controls: Temperature (60–80°C for acylation), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric excess of reagents to drive reactions to completion .
Advanced: How can researchers optimize low yields during the acylation step?
Methodological Answer:
Low yields in acylation often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack efficiency.
- Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Reagent Alternatives: Replace acetic anhydride with acetyl chloride for faster kinetics.
- In Situ Monitoring: Use TLC or HPLC to track reaction progress and adjust conditions dynamically .
Basic: Which analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify protons on the benzodiazepine ring (δ 6.5–7.8 ppm), acetyl group (δ 2.5–2.7 ppm), and amide NH (δ 8.1–8.3 ppm).
- ¹³C NMR: Confirm carbonyl carbons (C=O at δ 165–175 ppm) and aromatic carbons.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- HPLC Purity Analysis: Use C18 columns (acetonitrile/water mobile phase) to detect impurities (<1% area) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., cytotoxicity)?
Methodological Answer:
Discrepancies may arise from assay conditions or compound purity. Address via:
- Standardized Assays: Use validated cell lines (e.g., MCF-7 for breast cancer) with controlled passage numbers.
- Purity Validation: Re-test compound batches using HPLC and elemental analysis.
- Structural Analog Comparison: Compare IC₅₀ values with derivatives (e.g., substitution at the 4-phenyl group) to identify structure-activity relationships (SAR).
- Meta-Analysis: Cross-reference data from peer-reviewed studies excluding non-reproducible methods .
Advanced: What methodologies determine the compound’s crystal structure and intermolecular interactions?
Methodological Answer:
- X-Ray Crystallography: Use SHELXL (for refinement) to resolve bond lengths and angles. Key parameters:
- Hydrogen Bonding: Identify R₂²(10) dimer motifs via N–H⋯O interactions (2.8–3.0 Å).
- Torsion Angles: Analyze dihedral angles (e.g., 80.7° between amide and dichlorophenyl groups) to assess steric strain.
- Graph Set Analysis: Classify hydrogen-bonding patterns (e.g., Etter’s notation) to predict packing motifs .
Basic: What impurities are commonly observed during synthesis?
Methodological Answer:
- Unreacted Precursors: Residual benzodiazepine or acetylphenyl intermediates (detected via HPLC retention time shifts).
- Oxidation Byproducts: Formation of N-oxide derivatives under aerobic conditions.
- Hydrolysis Products: Degradation of the amide bond in acidic/basic conditions (e.g., pH <4 or >10).
Mitigation: Use inert atmospheres (N₂/Ar) and silica gel chromatography for purification .
Advanced: How to design experiments to study enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Molecular Docking: Perform in silico simulations (AutoDock Vina) to predict binding poses in the enzyme’s active site.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).
- Mutagenesis Studies: Engineer enzyme variants to validate key residues (e.g., catalytic triad) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
